molecular formula C15H12O2 B1234712 (3S)-isoflavanone

(3S)-isoflavanone

Cat. No.: B1234712
M. Wt: 224.25 g/mol
InChI Key: RTRZOHKLISMNRD-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-isoflavanone is the (3S)-enantiomer of isoflavanone.

Scientific Research Applications

Cancer Prevention
Research indicates that isoflavones, including (3S)-isoflavanone, may play a protective role against certain types of cancer. A meta-analysis demonstrated that higher intake of dietary isoflavones is associated with a reduced risk of breast cancer and colorectal cancer. Specifically, an increase of 10 mg/day in isoflavone intake correlated with a decrease in breast cancer risk by approximately 6.8% to 11.7% in various studies . Additionally, isoflavones have been linked to lower incidence rates of colorectal cancer, particularly among postmenopausal women .

Hormonal Regulation
Isoflavones exhibit estrogenic activity, which can be beneficial for managing menopausal symptoms such as hot flashes. Studies have shown that isoflavone supplementation significantly reduces the frequency and severity of these symptoms compared to placebo groups . The mechanism involves binding to estrogen receptors and modulating nitric oxide production, which aids in vasodilation and heat dissipation .

Cardiovascular Health
The consumption of isoflavones has been associated with improved cardiovascular health. Isoflavones can help lower cholesterol levels and improve endothelial function, contributing to better heart health outcomes. Regular intake has been linked to reduced risks of cardiovascular diseases .

Metabolic Engineering Applications

The production of this compound through metabolic engineering has emerged as a promising area of research. Scientists are exploring ways to enhance isoflavone biosynthesis in plants using genetic modification techniques. This approach aims to increase the availability of isoflavones in food sources, thereby amplifying their health benefits for consumers .

Table 1: Overview of Isoflavone Applications

Application AreaSpecific BenefitsRelevant Studies
Cancer PreventionReduced risk of breast and colorectal cancer
Hormonal RegulationAlleviation of menopausal symptoms
Cardiovascular HealthLower cholesterol and improved heart health
Metabolic EngineeringEnhanced biosynthesis for increased yield

Case Studies

  • Breast Cancer Risk Reduction
    A comprehensive review highlighted the inverse relationship between dietary isoflavone intake and breast cancer risk. The analysis included multiple cohort studies indicating that women consuming higher amounts of isoflavones exhibited significantly lower rates of breast cancer .
  • Menopausal Symptom Management
    A systematic review assessed the efficacy of isoflavones in reducing hot flashes among menopausal women. The findings revealed that women who supplemented with soy isoflavones experienced notable reductions in symptom severity compared to those receiving placebo treatments .
  • Metabolic Engineering Success
    Recent advancements in metabolic engineering have led to the successful enhancement of isoflavone production in crops such as soybeans and wheat. By manipulating specific biosynthetic pathways, researchers have increased the yield of beneficial compounds like this compound, making them more accessible for dietary consumption .

Properties

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

(3S)-3-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O2/c16-15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-9,13H,10H2/t13-/m1/s1

InChI Key

RTRZOHKLISMNRD-CYBMUJFWSA-N

SMILES

C1C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3

Isomeric SMILES

C1[C@@H](C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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